Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-YL)acetate
Overview
Description
Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-YL)acetate is a pyrazole derivative known for its diverse pharmacological properties Pyrazole compounds are characterized by a five-membered ring structure containing two nitrogen atoms
Mechanism of Action
Mode of Action
It’s possible that it interacts with its targets in a way that induces changes in cellular processes . More detailed studies are required to elucidate the exact mechanism of interaction.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-YL)acetate . More research is needed in this area.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-YL)acetate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-YL)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-YL)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antileishmanial and antimalarial activities.
Industry: Utilized in the development of agrochemicals and coordination compounds.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-YL)acetate.
Methyl 2-(3,5-dimethyl-1H-pyrazol-1-YL)acetate: Lacks the amino group, resulting in different chemical properties.
4-(3,5-Dimethyl-1H-pyrazol-1-yl)methyl-4-methyl-2-phenyl-4,5-dihydrooxazole: A structurally related compound with different pharmacological activities.
Uniqueness
This compound is unique due to the presence of both amino and ester functional groups, which confer distinct reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
methyl 2-(4-amino-3,5-dimethylpyrazol-1-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-5-8(9)6(2)11(10-5)4-7(12)13-3/h4,9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWNEZOBMSOUIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)OC)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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